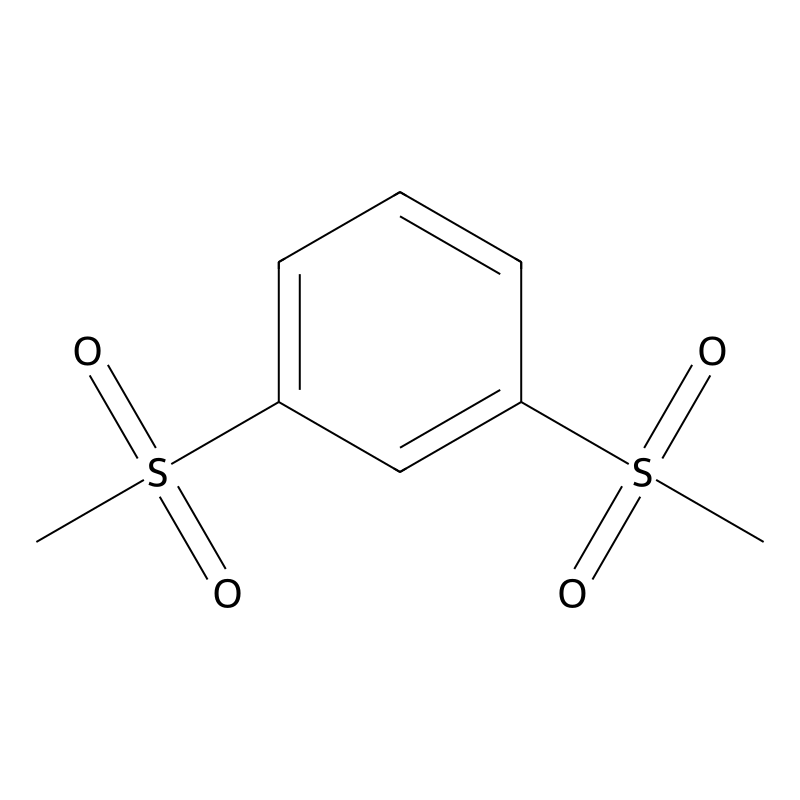

1,3-Bis(methylsulfonyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Bis(methylsulfonyl)benzene is an organic compound with the molecular formula and a molecular weight of 234.29 g/mol. This compound features two methylsulfonyl groups attached to a benzene ring at the 1 and 3 positions, which significantly influences its chemical properties and reactivity. The presence of these sulfonyl groups enhances its solubility in polar solvents and its potential utility in various chemical applications.

- Oxidation: The compound can be oxidized to introduce additional functional groups or modify its properties. Common oxidizing agents include potassium permanganate.

- Reduction: Reduction reactions can convert the sulfonyl groups into sulfides or other lower oxidation state sulfur compounds, often using reducing agents like lithium aluminum hydride.

- Substitution: The methylsulfonyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that 1,3-bis(methylsulfonyl)benzene exhibits potential biological activities, particularly in antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy as a therapeutic agent, with some evidence suggesting it may inhibit certain cancer cell lines and possess antibacterial activity against various pathogens.

The synthesis of 1,3-bis(methylsulfonyl)benzene typically involves the sulfonation of benzene derivatives. A common method includes:

- Sulfonation: Reacting 1,3-dimethylbenzene (m-xylene) with sulfur trioxide or chlorosulfonic acid to introduce sulfonyl groups.

- Oxidation: Further oxidation steps may be employed to refine the product and enhance yield.

Industrial production methods may utilize continuous flow processes to improve efficiency while ensuring high purity of the final product.

1,3-Bis(methylsulfonyl)benzene has diverse applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

- Industry: It is utilized in producing polymers, resins, and other industrial materials due to its unique chemical properties.

Interaction studies involving 1,3-bis(methylsulfonyl)benzene are crucial for understanding its reactivity and biological effects. Investigations focus on how this compound interacts with nucleophiles or electrophiles, providing insights into its utility in synthetic chemistry and pharmacology. The reactivity of the methylsulfonyl groups enhances the compound's ability to participate in diverse chemical transformations.

Several compounds share structural similarities with 1,3-bis(methylsulfonyl)benzene. Here are notable examples:

| Compound Name | Structure Description |

|---|---|

| 1,4-Bis(methylsulfonyl)benzene | Contains sulfonyl groups at the 1 and 4 positions; different reactivity patterns. |

| 1,2-Bis(methylsulfonyl)benzene | Sulfonyl groups at the 1 and 2 positions; unique applications due to different sterics. |

| 1,3-Bis(ethylsulfonyl)benzene | Similar structure but with ethyl instead of methyl groups; alters solubility and reactivity. |

The uniqueness of 1,3-bis(methylsulfonyl)benzene lies in its specific substitution pattern on the benzene ring, influencing its chemical behavior and suitability for various applications compared to these similar compounds.